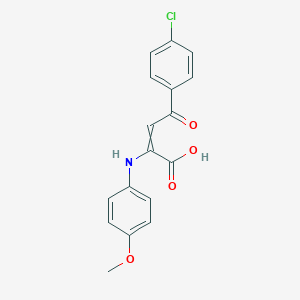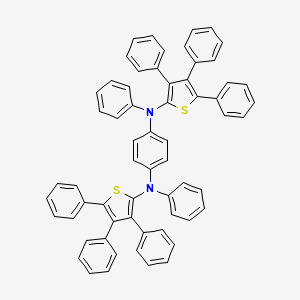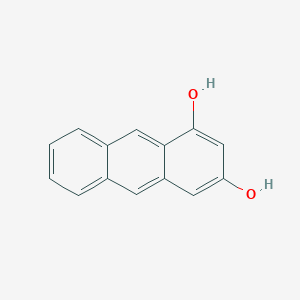
Anthracene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anthracene-1,3-diol is an organic compound derived from anthracene, which is an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of two hydroxyl groups attached to the first and third positions of the anthracene ring. This compound is of interest due to its unique photophysical and photochemical properties, making it relevant in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of anthracene-1,3-diol typically involves the hydroxylation of anthracene derivatives. One common method is the direct hydroxylation of anthracene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed hydroxylation, which provides a more selective and efficient route to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and catalysts, as well as reaction conditions, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Anthracene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroxyanthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroxyanthracene derivatives.
Substitution: Halogenated or alkylated anthracene derivatives.
科学研究应用
Anthracene-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives with unique photophysical properties.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored for its potential use in photodynamic therapy and as a fluorescent probe for bioimaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic materials.
作用机制
The mechanism of action of anthracene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of reactive oxygen species (ROS) under certain conditions, which can exert antimicrobial or anti-inflammatory effects. The compound’s photophysical properties also enable it to act as a photosensitizer in photodynamic therapy, where it generates ROS upon light activation to induce cell damage in targeted tissues.
相似化合物的比较
Similar Compounds
Anthracene-1,4-diol: Similar structure with hydroxyl groups at the first and fourth positions.
Anthracene-2,3-diol: Hydroxyl groups at the second and third positions.
9,10-Dihydroxyanthracene: Hydroxyl groups at the ninth and tenth positions.
Uniqueness
Anthracene-1,3-diol is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and photophysical properties. This positioning allows for distinct interactions with molecular targets and different reaction pathways compared to other anthracene diols.
属性
CAS 编号 |
433714-11-5 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
anthracene-1,3-diol |
InChI |
InChI=1S/C14H10O2/c15-12-6-11-5-9-3-1-2-4-10(9)7-13(11)14(16)8-12/h1-8,15-16H |
InChI 键 |
DHIZTSNACBVYPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(C=C3O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


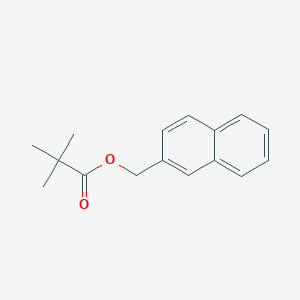
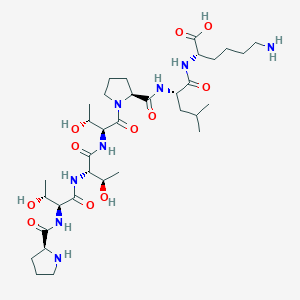
![2-Amino-4-{[(2-methoxyphenyl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B14243382.png)
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
![3-(tert-pentyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14243395.png)
![1,2,3-Tris[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14243410.png)
![7-Methoxy-7-methyl-8-oxa-5,6-diazaspiro[3.4]oct-5-ene](/img/structure/B14243411.png)
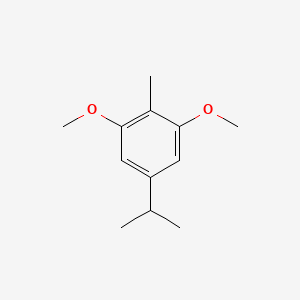
![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
